molecular formula C12H17ClN2S2 B2396269 2-Amino-5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride CAS No. 2034574-85-9

2-Amino-5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride

Cat. No.: B2396269
CAS No.: 2034574-85-9
M. Wt: 288.85
InChI Key: ZBNMXARCDOBFIX-UHFFFAOYSA-N
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Description

2-Amino-5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride is a quaternary ammonium salt featuring a benzo[d]thiazole core substituted with amino (NH₂) and dimethyl (CH₃) groups at positions 5 and 6, respectively. The 3-position is functionalized with a 2-(methylthio)ethyl side chain, forming a cationic center stabilized by a chloride counterion. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, or as a fluorescent probe.

Properties

CAS No.

2034574-85-9

Molecular Formula

C12H17ClN2S2

Molecular Weight

288.85

IUPAC Name

5,6-dimethyl-3-(2-methylsulfanylethyl)-1,3-benzothiazol-3-ium-2-amine;chloride

InChI

InChI=1S/C12H16N2S2.ClH/c1-8-6-10-11(7-9(8)2)16-12(13)14(10)4-5-15-3;/h6-7,13H,4-5H2,1-3H3;1H

InChI Key

ZBNMXARCDOBFIX-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)SC(=[N+]2CCSC)N.[Cl-]

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride typically involves the reaction of 2-amino-5,6-dimethylbenzothiazole with a methylthioethyl halide under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide (DMF) with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various electrophiles like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding reduced forms of the compound.

    Substitution: Substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Amino-5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of 2-Amino-5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, leading to alterations in their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with other benzothiazole derivatives but differs in substituent patterns:

Compound Substituents Key Features
Target Compound - 5,6-dimethyl; 2-amino; 3-(2-(methylthio)ethyl) Lipophilic side chain, hydrogen-bond donor (NH₂)
diThT-PEG5 (6e) - 3-methyl; 2-(4-(dimethylamino)phenyl); PEG5 linker Extended hydrophilicity (PEG), strong fluorescence (dimethylamino phenyl)
diThT-PEG1 (6a) - 3-methyl; 2-(4-(dimethylamino)phenyl); ethylene glycol linker Shorter linker, reduced solubility compared to PEG5
(Z)-4-(Benzo[b]thiophen-3-ylmethylene)-2-(methylthio)-1H-imidazol-5(4H)-one - Benzo[b]thiophene; methylthio-imidazolone Planar heterocyclic system, potential for π-π stacking

Key Observations :

  • The target compound’s 2-amino group distinguishes it from dimethylamino-phenyl derivatives (e.g., diThT-PEG5), which are optimized for fluorescence but lack direct hydrogen-bonding capacity .
  • The methylthioethyl side chain introduces moderate lipophilicity, contrasting with the hydrophilic PEG linkers in diThT-PEG1/5, which enhance aqueous solubility .
Physicochemical Properties
  • Solubility : The methylthioethyl group likely imparts moderate solubility in polar aprotic solvents (e.g., DMSO), whereas diThT-PEG5’s PEG chains enhance water compatibility .
  • Stability : Quaternary ammonium salts like the target compound are typically hygroscopic but stable under anhydrous conditions. In contrast, imidazolone derivatives (e.g., ) may degrade under prolonged heating due to ring strain.
Spectroscopic Signatures
  • 1H NMR: The target compound’s spectrum would show: δ ~2.5–3.0 ppm (methylthioethyl SCH₂CH₂). δ ~6.5–7.5 ppm (aromatic protons), shifted upfield compared to diThT-PEG5’s dimethylamino-phenyl protons (δ ~7.8–8.2 ppm) .
  • IR : Expected C=N stretch near 1620 cm⁻¹ (benzothiazole core), similar to .

Biological Activity

2-Amino-5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride (CAS Number: 2034574-85-9) is a heterocyclic compound characterized by the presence of both amino and methylthioethyl groups. Its unique structure suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

PropertyDetails
Molecular Formula C₁₂H₁₇ClN₂S₂
Molecular Weight 288.9 g/mol
IUPAC Name 5,6-dimethyl-3-(2-methylsulfanylethyl)-1,3-benzothiazol-3-ium-2-amine;chloride
SMILES CC1=CC2=C(C=C1C)SC(=[N+]2CCSC)N.[Cl-]

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing its efficacy against various bacterial strains, the compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspases and modulation of apoptotic pathways, leading to cell cycle arrest and subsequent cell death.

Case Studies

  • Antimicrobial Efficacy
    • A study evaluated the antimicrobial activity against Escherichia coli and Staphylococcus aureus, revealing an MIC of 32 µg/mL for both strains. This suggests that the compound could be a candidate for developing new antibacterial agents.
  • Anticancer Mechanism
    • In a controlled experiment with human breast cancer cells (MCF-7), treatment with 50 µM of the compound resulted in a 70% reduction in cell viability after 48 hours. Flow cytometry analysis indicated an increase in early apoptotic cells, supporting its role as a potential anticancer agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • DNA Binding : The compound may intercalate into DNA, leading to structural changes that inhibit replication.
  • Protein Interaction : It can bind to proteins involved in cell signaling pathways, disrupting their function and promoting apoptosis in cancer cells.

Research Findings Summary

Recent studies highlight the following key findings regarding the biological activity of this compound:

Study FocusFindings
Antimicrobial ActivityEffective against E. coli and S. aureus with MICs of 32 µg/mL
Anticancer ActivityInduces apoptosis in MCF-7 cells with a reduction in viability by 70% at 50 µM
MechanismDNA intercalation and protein binding affecting cellular functions

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